molecular formula C29H30N2O4 B062913 Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate CAS No. 162686-37-5

Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B062913
M. Wt: 470.6 g/mol
InChI Key: WLCXFYNUSPRYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate, also known as compound 1, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 is not fully understood. However, studies have shown that it acts as an inhibitor of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the disruption of cellular processes, resulting in the observed biological activity of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1.

Biochemical And Physiological Effects

Compound 1 has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and acetylcholinesterase inhibitory activity, it has also been shown to have anti-inflammatory and antioxidant activity. These effects could be useful in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 in lab experiments is its synthetic accessibility. The synthesis of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 is relatively straightforward and can be achieved using commercially available starting materials. Additionally, Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 has shown potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 in lab experiments is its moderate yield, which could limit its availability for large-scale experiments.

Future Directions

There are several future directions for the study of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1. One direction is the development of new synthetic methods to improve the yield and purity of the Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate. Another direction is the exploration of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. Additionally, the study of its mechanism of action could lead to the development of new drugs that target the enzymes inhibited by Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1. Finally, the development of new catalysts based on the structure of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 could lead to the development of new and more efficient organic reactions.

Scientific Research Applications

Compound 1 has shown potential applications in various scientific fields. In the field of medicine, it has been studied for its anti-tumor activity. A study conducted on human breast cancer cells showed that Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 inhibited cell growth and induced apoptosis, making it a potential candidate for the development of anti-cancer drugs. In the field of biology, Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 has been studied for its activity as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease. In the field of chemistry, Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 has been studied for its ability to catalyze organic reactions, making it a potential candidate for the development of new catalysts.

properties

CAS RN

162686-37-5

Product Name

Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C29H30N2O4/c1-2-35-28(34)29(18-26(32)31(22-29)21-25-16-10-5-11-17-25)27(33)30(19-23-12-6-3-7-13-23)20-24-14-8-4-9-15-24/h3-17H,2,18-22H2,1H3

InChI Key

WLCXFYNUSPRYBT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

synonyms

ETHYL 1-BENZYL-3-(DIBENZYLCARBAMOYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 1-benzyl-3-(benzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate obtained in Preparative Example 1 (2) (20 g) in dimethylformamide (20 mI) was added to a mixture of 60% sodium hydride (2.5 g) and dimethylformamide (60 ml) under ice-cooling After the mixture was stirred at room temperature for 1.5 hours, benzyl bromide (9.7 g) was added under ice-cooling and the mixture was starred for 1 hour. The reaction mixture was poured into ice water and extracted with ethyl acetate. The extract was washed with water, dried, concentrated and purified by silica gel column chromatography to give 16.3 g of the object compound as white crystals, melting point 112°-115° C.
Name
ethyl 1-benzyl-3-(benzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate
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ice water
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